molecular formula C23H21N3O3S2 B2390665 2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide CAS No. 1252913-52-2

2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide

Cat. No.: B2390665
CAS No.: 1252913-52-2
M. Wt: 451.56
InChI Key: ZEYZUJVTBREQEG-UHFFFAOYSA-N
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Description

The compound 2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide features a thieno[3,2-d]pyrimidinone core substituted with a 3-methoxybenzyl group at position 3 and a sulfanyl-linked acetamide moiety at position 2. The acetamide terminates in a 4-methylphenyl (p-tolyl) group, contributing to its hydrophobic character. This scaffold is common in kinase inhibitors and enzyme-targeting agents due to its planar aromatic system and hydrogen-bonding capabilities .

Properties

IUPAC Name

2-[3-[(3-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S2/c1-15-6-8-17(9-7-15)24-20(27)14-31-23-25-19-10-11-30-21(19)22(28)26(23)13-16-4-3-5-18(12-16)29-2/h3-12H,13-14H2,1-2H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEYZUJVTBREQEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC(=CC=C4)OC)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a member of the thieno[3,2-d]pyrimidine class, which has gained attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

  • Molecular Formula : C24_{24}H23_{23}N3_{3}O4_{4}S2_{2}
  • Molecular Weight : Approximately 467.6 g/mol
  • Key Functional Groups : Methoxybenzyl, acetamide, sulfanyl moieties.

Antimicrobial Activity

Studies indicate that derivatives of thieno[3,2-d]pyrimidine exhibit moderate to good antibacterial activity against both gram-positive and gram-negative bacteria. The specific compound has shown promising results in inhibiting bacterial growth, suggesting its potential as an antimicrobial agent.

Antitumor Activity

The compound has demonstrated significant anticancer activity in various human cancer cell lines, notably:

  • Breast Adenocarcinoma
  • Cervical Carcinoma

Research shows that compounds with similar thieno[3,2-d]pyrimidine structures can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes or pathways involved in cell proliferation.

The biological effects of this compound may be attributed to its ability to interact with molecular targets such as:

  • Enzymes involved in cell division
  • Receptors that regulate apoptosis

These interactions potentially lead to the inhibition of tumor growth and microbial resistance.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
2-{[3-(2-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamideThieno[3,2-d]pyrimidine core with chloro substitutionAntitumor and antimicrobial
2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamideSimilar thieno core with methoxy substitutionAntimicrobial
2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(methylphenyl)acetamideThieno core with methyl substitutionAntitumor activity

Case Studies

  • Cytotoxicity Assessment : A study compared the cytotoxic effects of this compound against various cancer cell lines. Results indicated that it was significantly more effective than traditional chemotherapeutics like Sorafenib in targeting cervical cancer cells.
    • Selectivity Index (SI) : The SI was calculated to evaluate the selectivity of the compound for cancer cells over normal cells. Higher SI values indicate better selectivity and reduced toxicity to normal tissues.
  • In Vivo Studies : Animal models treated with this compound exhibited reduced tumor sizes compared to control groups. These findings support its potential for therapeutic use in oncology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thienopyrimidinone Core

Benzyl vs. 3-Methoxybenzyl Substitution
  • Analog: 2-((3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide (CAS 451468-35-2) Structural Differences:
  • Core: Same thieno[3,2-d]pyrimidinone.
  • Position 3 : Benzyl vs. 3-methoxybenzyl in the target compound.
  • Acetamide Substituent : 3-Methoxyphenyl vs. 4-methylphenyl.
    • Key Data :
  • Molecular weight: 437.53 g/mol (C₂₂H₁₉N₃O₃S₂).
  • Predicted pKa: 12.77 (basic due to pyrimidine nitrogen).
    • Implications :
  • The 4-methylphenyl group may favor π-π stacking interactions over the 3-methoxyphenyl’s hydrogen-bonding capacity.
Hexahydrobenzothieno[2,3-d]pyrimidine Derivatives
  • Analog: 2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide Structural Differences:
  • Core: Hexahydrobenzothieno[2,3-d]pyrimidine (saturated rings) vs. dihydrothieno[3,2-d]pyrimidine (aromatic).
  • Position 3 : 4-Ethoxyphenyl vs. 3-methoxybenzyl.
    • Implications :
  • Ethoxy groups may confer metabolic stability compared to methoxy.

Acetamide and Sulfonamide Variants

Sulfonamide vs. Acetamide Linkers
  • Analogs: 4-{[3-Amino-6-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]amino}-N-substituted benzenesulfonamides (5a–c) Structural Differences:
  • Linker : Sulfonamide vs. sulfanyl acetamide.
  • Substituents : 4-Chlorophenyl at position 6 and sulfonamide-linked groups (e.g., carbamimidoyl, dimethoxypyrimidinyl).
    • Implications :
  • Sulfonamides are more acidic (pKa ~10) than acetamides, altering solubility and binding interactions.
  • The 4-chlorophenyl group may enhance steric effects compared to the target’s 3-methoxybenzyl.
Tetrahydropyrimidinyl-Thioacetamides
  • Analogs : S)-N-(1-((4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)thio)-1-(4-hydroxyphenyl)ethyl)-N-(4-sulfamoylphenyl)acetamide (B13)
    • Structural Differences :
  • Core: Tetrahydropyrimidinone vs. thienopyrimidinone.
  • Substituents : 4-Hydroxyphenyl and sulfamoyl groups.
    • Implications :
  • The tetrahydropyrimidinone core reduces aromaticity, possibly diminishing intercalation properties.
  • Sulfamoyl groups enhance hydrogen-bonding capacity compared to methylphenyl.

Aryl Group Modifications

  • Analogs: 2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a) and 2-Cyano-2-[2-(4-methoxyphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13b) Key Data:
Compound Substituent Melting Point (°C)
13a 4-Methylphenyl 288
13b 4-Methoxyphenyl 274
  • Implications :
    • Electron-donating groups (e.g., methoxy) lower melting points, suggesting reduced crystallinity and improved solubility.
    • Methyl groups enhance hydrophobicity, favoring lipid bilayer penetration.

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